

Spectroscopic Properties of Sodium Copper Chlorophyllin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlorophyllin sodium copper salt*

Cat. No.: *B8133567*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium copper chlorophyllin (SCC) is a semi-synthetic derivative of chlorophyll, where the central magnesium ion is replaced by copper and the phytol tail is removed, rendering the molecule water-soluble. This modification enhances its stability, making it a widely used compound in the food, cosmetic, and pharmaceutical industries. Its unique photophysical and photochemical properties are the basis for its application as a food colorant, antioxidant, and photosensitizer in photodynamic therapy (PDT). This guide provides an in-depth analysis of the spectroscopic properties of SCC, detailed experimental protocols for its characterization, and a visualization of its key mechanisms of action.

Spectroscopic Properties

The electronic structure of sodium copper chlorophyllin, a porphyrin derivative, gives rise to distinct spectroscopic features, primarily in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of SCC in an aqueous solution is characterized by two main absorption bands:

- The Soret Band (or B band): An intense absorption peak typically observed in the blue region of the spectrum, around 405 nm[1][2]. This band originates from the strongly allowed $S_0 \rightarrow S_2$ electronic transition.
- The Q Band: A weaker absorption band found in the red region of the spectrum, typically around 630 nm[1][2]. This band arises from the quasi-forbidden $S_0 \rightarrow S_1$ electronic transition.

Some studies also report the presence of an N band in the UV region, between 240-320 nm[3]. The intensity of these absorption bands is directly proportional to the concentration of SCC in the solution, following the Beer-Lambert law. The solvent environment can also influence the exact position and intensity of these peaks.

Table 1: Summary of UV-Visible Absorption Properties of Sodium Copper Chlorophyllin

Spectroscopic Parameter	Value/Range	Solvent/Conditions	Reference(s)
Soret Band (λ_{max})	402 - 405 nm	Aqueous solution	[1][2]
Q Band (λ_{max})	627 - 630 nm	Aqueous solution	[1][2]
N Band	240 - 320 nm	Thin film	[3]
Molar Absorptivity (ϵ) at Soret Peak	Data varies; requires experimental determination	Phosphate buffer (pH 7.5)	[4]
Absorbance Ratio (A_{405}/A_{630})	3.0 - 3.9	Phosphate buffer (pH 7.5)	[5]

Fluorescence Spectroscopy

The fluorescence properties of sodium copper chlorophyllin are a subject of some debate in the scientific literature. Due to the presence of the paramagnetic copper ion, which can promote intersystem crossing to the triplet state, the fluorescence of SCC is often reported to be very weak or entirely quenched. Some sources explicitly state that no fluorescence is visible under UV light[5][6].

However, other studies have reported a red fluorescence emission from SCC. This discrepancy may be attributed to the specific composition of the commercial SCC, the presence of impurities, or the formation of aggregates in solution. Further investigation into the fluorescence quantum yield and lifetime is necessary for a complete understanding of its photophysical behavior.

Experimental Protocols

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the UV-Vis absorption spectrum and molar absorptivity of sodium copper chlorophyllin.

Materials:

- Sodium Copper Chlorophyllin (powder)
- Phosphate buffer (pH 7.5)
- Spectrophotometer (UV-Vis)
- Quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Preparation of Stock Solution: Accurately weigh a known mass of sodium copper chlorophyllin powder and dissolve it in a known volume of phosphate buffer (pH 7.5) to prepare a stock solution of known concentration.
- Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serially diluting the stock solution with the phosphate buffer.
- Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for the recommended time. Set the wavelength range to scan from 200 nm to 800 nm.

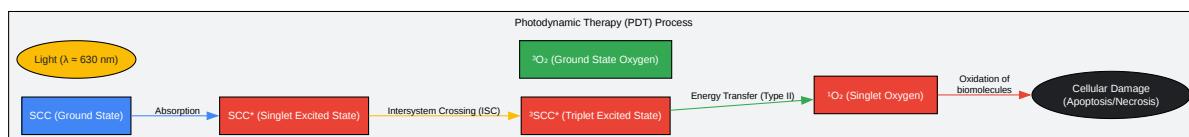
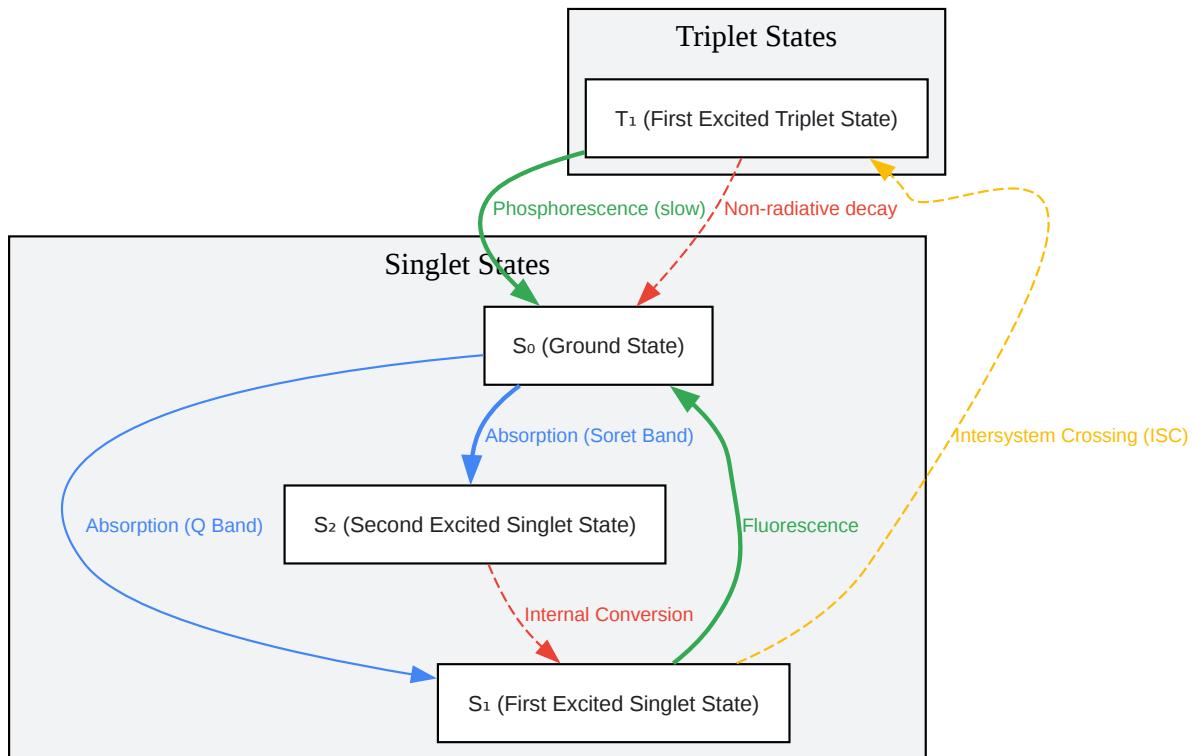
- Blank Measurement: Fill a clean quartz cuvette with the phosphate buffer (blank) and place it in the spectrophotometer. Record the baseline absorbance.
- Sample Measurement: Empty the cuvette, rinse it with one of the standard solutions, and then fill it with the same standard solution. Place the cuvette in the spectrophotometer and record the absorbance spectrum.
- Repeat for all Standards: Repeat step 5 for all the prepared standard solutions.
- Data Analysis:
 - Identify the wavelengths of maximum absorbance (λ_{max}) for the Soret and Q bands.
 - Plot a calibration curve of absorbance at the Soret peak versus the concentration of the standard solutions.
 - Determine the molar absorptivity (ϵ) from the slope of the calibration curve using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

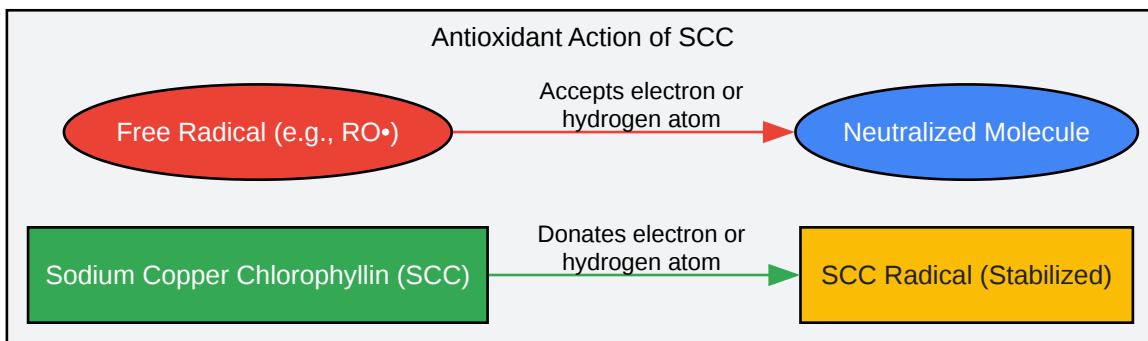
Fluorescence Spectroscopy

This protocol provides a general method for investigating the fluorescence properties of sodium copper chlorophyllin.

Materials:

- Sodium Copper Chlorophyllin (powder)
- Phosphate buffer (pH 7.5) or other appropriate solvent
- Fluorometer
- Quartz cuvettes (4-sided clear)
- Volumetric flasks and pipettes



Procedure:


- Sample Preparation: Prepare a dilute solution of sodium copper chlorophyllin in the chosen solvent. The concentration should be low enough to avoid inner filter effects.
- Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize.
- Excitation and Emission Wavelengths:
 - To determine the emission spectrum, set the excitation wavelength to the Soret band maximum (around 405 nm) and scan a range of emission wavelengths (e.g., 500 nm to 800 nm).
 - To determine the excitation spectrum, set the emission wavelength to the maximum of the emission peak (if any is observed) and scan a range of excitation wavelengths (e.g., 300 nm to 600 nm).
- Blank Measurement: Record the fluorescence spectrum of the solvent blank to account for any background fluorescence.
- Sample Measurement: Record the fluorescence emission and excitation spectra of the sodium copper chlorophyllin solution.
- Quantum Yield Determination (Optional): The fluorescence quantum yield can be determined using a relative method, comparing the integrated fluorescence intensity of the SCC solution to that of a standard with a known quantum yield (e.g., quinine sulfate) under identical experimental conditions.

Visualizations of Mechanisms and Processes

Jablonski Diagram for Sodium Copper Chlorophyllin

The following diagram illustrates the principal photophysical processes that can occur upon photoexcitation of a metalloporphyrin like sodium copper chlorophyllin.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. drugfuture.com [drugfuture.com]
- 6. apps.fas.usda.gov [apps.fas.usda.gov]
- To cite this document: BenchChem. [Spectroscopic Properties of Sodium Copper Chlorophyllin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8133567#spectroscopic-properties-of-chlorophyllin-sodium-copper-salt>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com